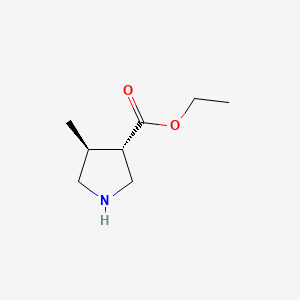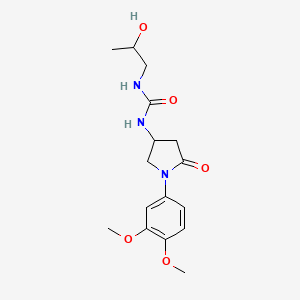![molecular formula C15H11Cl2F3N2O B2541381 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide CAS No. 2061357-41-1](/img/structure/B2541381.png)
2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide" is a chemically synthesized molecule that may share structural similarities with various acetamide derivatives. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and evaluated for various biological activities and physical properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, leading to the discovery of potent kappa-opioid agonists . Similarly, novel anilidoquinoline derivatives were synthesized and evaluated for their therapeutic efficacy in treating Japanese encephalitis . These examples suggest that the synthesis of the compound would likely involve a multi-step process including acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group and various substituents that influence the overall geometry and intermolecular interactions. For example, the structure of 2-chloro-N-(4-chlorophenyl)acetamide shows molecules linked into chains through N—H⋯O hydrogen bonding . The dihedral angles between aromatic rings and the acetamide group can vary, as seen in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, where the rings are twisted at different angles from the acetamide group .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily influenced by the reactivity of the amide group and the substituents attached to the aromatic rings. The papers provided do not detail specific reactions for the compound , but they do suggest that the presence of halogen substituents, like chloro and fluoro groups, could be involved in potential electrophilic substitution reactions or influence the compound's reactivity towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding and intermolecular C—H⋯O interactions, which contribute to the crystal packing and solvatochromic effects in different solvents . Similarly, the crystal structures of other related compounds show that hydrogen bonding and halogen interactions play a significant role in the solid-state arrangement of these molecules .
Applications De Recherche Scientifique
The studies retrieved from the search provided insights into various related compounds and contexts, such as the toxicologic studies of chlorpyrifos, a widely used organophosphorus pesticide with similar structural elements, including chloro and pyridinyl groups. These studies often explore the environmental impact, exposure routes, and health effects associated with these compounds. For example, research on chlorpyrifos and profenofos exposure among Egyptian cotton field workers assessed biomarkers of exposure and effect, providing critical data on occupational health risks (Olson, 2018). Similarly, studies on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the significance of monitoring and managing chemical exposures to protect public health (Babina et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)5-14(23)22-8-13-12(17)6-10(7-21-13)15(18,19)20/h1-4,6-7H,5,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSXAXXTAXDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)

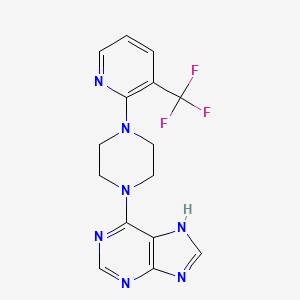


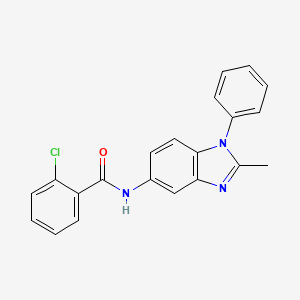
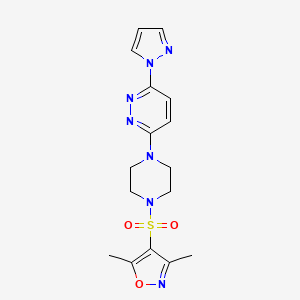
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)

![8-methoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)
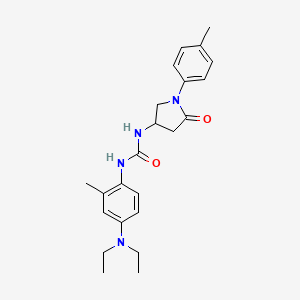
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)
